molecular formula C8H7ClN2O2 B15319063 Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride

Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride

Cat. No.: B15319063
M. Wt: 198.60 g/mol
InChI Key: ZJCIMXCQOWZFDC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system, substituted with a carboxylic acid group and a hydrochloride salt.

Properties

Molecular Formula

C8H7ClN2O2

Molecular Weight

198.60 g/mol

IUPAC Name

imidazo[1,5-a]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)7-3-1-2-6-4-9-5-10(6)7;/h1-5H,(H,11,12);1H

InChI Key

ZJCIMXCQOWZFDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method includes the use of molecular iodine (I2) as a catalyst in the presence of sodium acetate (NaOAc) to facilitate oxidative annulations . Another approach involves the use of trifluoromethanesulfonic anhydride (Tf2O) and 2-methoxypyridine (2-MeO-Py) for cyclic dehydration or arylation reactions .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of transition-metal-free sp3 C–H amination reactions has been established for large-scale synthesis, employing molecular iodine from 2-pyridyl ketones and alkylamines . These methods are operationally simple and can be conveniently carried out on a gram scale.

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Utilizes reducing agents to remove oxygen functionalities or add hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative annulations can produce a variety of imidazo[1,5-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,5-a]pyridine-5-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit insulin-regulated aminopeptidase, affecting various biological processes . The compound’s unique chemical structure allows it to modulate different pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following comparison focuses on compounds with analogous structural motifs (e.g., fused heterocycles, hydrochlorides) or overlapping biological applications, drawing insights from available evidence and related studies.

Structural Analogs: Imidazopyridine Derivatives

Imidazo[1,5-a]pyridine derivatives are a subclass of nitrogen-containing heterocycles. Key comparisons include:

Compound Key Structural Features Solubility (HCl Salt) Reported Bioactivity Reference
Imidazo[1,5-a]pyridine-5-carboxylic acid HCl Fused imidazole-pyridine, -COOH, HCl High in polar solvents Limited data; potential enzyme modulation (inferred) N/A
Berberine Hydrochloride Isoquinoline alkaloid, HCl salt Moderate Antimicrobial, antidiabetic
Jatrorrhizine HCl Protoberberine alkaloid, HCl salt Moderate Antihyperglycemic, anti-inflammatory
  • Key Insight: While berberine and jatrorrhizine hydrochlorides () share the hydrochloride salt for improved solubility, their isoquinoline cores differ from the imidazopyridine scaffold, likely leading to divergent target affinities. For example, berberine is a known AMPK activator, whereas imidazopyridines may target kinases or proteases .

Functional Analogs: Hydrochloride Salts in Drug Development

Hydrochloride salts are commonly used to enhance drug solubility. highlights several hydrochlorides with antiviral activity, providing indirect insights:

Compound Target/Application IC₅₀ (SARS-CoV-2 3CLpro) Reference
Butenafine Hydrochloride Antifungal repurposed for SARS-CoV-2 ~2.4 µM
Tranylcypromine HCl MAO inhibitor, antiviral ~8.7 µM
Imidazo[1,5-a]pyridine-5-carboxylic acid HCl Hypothetical protease inhibition Not tested N/A
  • The imidazopyridine scaffold’s planar structure could similarly interact with protease active sites, but empirical validation is required .

Q & A

Basic Research Questions

Q. What are the recommended laboratory safety protocols for handling Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride?

  • Methodological Answer :

  • Ventilation and PPE : Ensure fume hoods are used during synthesis or handling to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations and seek medical attention. Avoid releasing the compound into the environment .
  • Storage : Store in a sealed container in a dry, ventilated area away from ignition sources. Monitor electrostatic discharge risks during transfer .

Q. What analytical techniques are suitable for characterizing Imidazo[1,5-a]pyridine-5-carboxylic acid hydrochloride?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm the imidazo-pyridine backbone and substituents. Compare observed chemical shifts with literature data for similar derivatives (e.g., ).
  • Chromatography : Employ HPLC with a C18 column and acetonitrile/water mobile phase (acidified with 0.1% TFA) to assess purity. Optimize retention times using Design of Experiments (DoE) to evaluate pH and solvent gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (C9H10ClN2O2C_9H_{10}ClN_2O_2) and detect impurities .

Q. How can researchers design a scalable synthesis route for this compound?

  • Methodological Answer :

  • Stepwise Synthesis : Start with imidazo[1,5-a]pyridine intermediates (e.g., ester derivatives in ) and introduce carboxylic acid groups via hydrolysis. Use HCl for salt formation .
  • Reaction Monitoring : Track reaction progress using in-situ FTIR to detect carbonyl group formation. Adjust stoichiometry based on real-time data .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Factor Selection : Key variables include temperature, catalyst loading, and reaction time. A 23^3 factorial design (8 experiments) identifies interactions between factors .
  • Example Table :
FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)510
Reaction Time (h)612
  • Analysis : Use ANOVA to determine significant factors. For instance, highlights how DoE reduced optimization time by 60% in similar heterocyclic syntheses.

Q. What computational strategies predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Quantum Chemical Calculations : Apply density functional theory (DFT) to model reaction pathways. For example, calculate activation energies for nucleophilic attacks on the imidazo-pyridine core .
  • Machine Learning : Train models using datasets from analogous compounds (e.g., ) to predict regioselectivity in functionalization reactions. ICReDD’s approach () integrates computation-experiment feedback loops for accuracy.

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., methyl esters in ). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Theoretical Alignment : Reconcile experimental data with computational predictions (e.g., DFT-calculated 13^{13}C shifts). emphasizes iterative theory-experiment refinement to address discrepancies.

Q. What methodologies enable the study of this compound’s stability under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC every 24 hours .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. ’s chemical software can simulate degradation pathways and identify vulnerable functional groups (e.g., ester hydrolysis).

Data Contradiction Analysis

Q. How to address conflicting yield data in published synthesis protocols?

  • Methodological Answer :

  • Systematic Review : Compare reaction parameters (solvent polarity, catalyst type) across studies. For example, ’s methyl ester synthesis may require tailored conditions for acid derivatives.
  • Controlled Replication : Reproduce experiments with strict variable control. Use DoE ( ) to isolate factors causing yield variability (e.g., trace moisture in ’s safety warnings).

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